molecular formula C7H2Cl2FNO B13508419 1,3-Dichloro-5-fluoro-2-isocyanatobenzene

1,3-Dichloro-5-fluoro-2-isocyanatobenzene

Cat. No.: B13508419
M. Wt: 206.00 g/mol
InChI Key: BJJCTTWAVRELGA-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-fluoro-2-isocyanatobenzene is an organic compound with the molecular formula C7H2Cl2FNO. It is a derivative of benzene, featuring chlorine, fluorine, and isocyanate functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-fluoro-2-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloro-5-fluorobenzene with phosgene (COCl2) in the presence of a base, such as pyridine, to form the isocyanate group . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-fluoro-2-isocyanatobenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dichloro-5-fluoro-2-isocyanatobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-fluoro-2-isocyanatobenzene primarily involves its isocyanate group, which can react with nucleophiles to form stable covalent bonds. This reactivity makes it useful in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-5-fluoro-2-isocyanatobenzene is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and the types of reactions it can undergo. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis and materials science .

Properties

Molecular Formula

C7H2Cl2FNO

Molecular Weight

206.00 g/mol

IUPAC Name

1,3-dichloro-5-fluoro-2-isocyanatobenzene

InChI

InChI=1S/C7H2Cl2FNO/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H

InChI Key

BJJCTTWAVRELGA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N=C=O)Cl)F

Origin of Product

United States

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